molecular formula C15H13N3O2 B8567943 benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate

benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate

Cat. No.: B8567943
M. Wt: 267.28 g/mol
InChI Key: KYPANHYTALROSM-UHFFFAOYSA-N
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Description

Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2,3-diaminopyridine with benzaldehyde under acidic conditions to form the imidazo[4,5-b]pyridine core . The esterification of the resulting imidazo[4,5-b]pyridine with benzyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl ester group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate

InChI

InChI=1S/C15H13N3O2/c19-14(20-10-12-5-2-1-3-6-12)9-18-11-17-13-7-4-8-16-15(13)18/h1-8,11H,9-10H2

InChI Key

KYPANHYTALROSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a brown solution of 4-azabenzimidazole (4.75 g) in DMF (80 mL) was added benzyl bromoacetate (6.58 mL) followed by Cs2CO3 (25.9 g). The resulting light brown suspension was stirred overnight. The reaction mixture was diluted with EA and washed twice with water and aq. sat. NH4Cl. The aq. layers were extracted twice with EA. The combined org. layers were dried over MgSO4, filtrated off and evaporated in reduced pressure. The crude was purified by CC (Biotage, SNAP 100 g cartridge, solvent A: DCM; solvent B: DCM/MeOH 8:2; gradient in % B: 0 to 5 over 3CV, 5 for 5CV, 5 to 15 over 5CV, 15% B for 3CV) to afford 4.99 g of the desired compound as yellow solid. LC-MS (C): tR=0.59 min; [M+H]+: 267.86.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
6.58 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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